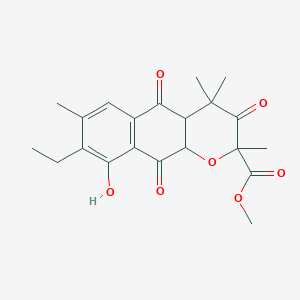
annulin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Annulin B is a natural product isolated from the marine hydroid Garveia annulata. It is a pyranonaphthoquinone derivative known for its potent inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO-1), which plays a crucial role in the catabolism of the essential amino acid tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Annulin B involves a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl enol ether diene . The key steps in the synthesis include:
Formation of the dienophile: This involves the preparation of the pyranobenzoquinone intermediate.
Diels-Alder reaction: The regioselective Diels-Alder reaction is carried out between the pyranobenzoquinone and the silyl enol ether diene under controlled conditions to form the desired pyranonaphthoquinone structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Annulin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyranonaphthoquinone framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranonaphthoquinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Annulin B has several scientific research applications:
Mechanism of Action
Annulin B exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase-1 (IDO-1). IDO-1 catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formyl kynurenine . By inhibiting IDO-1, this compound reduces the depletion of tryptophan, which can lead to immunosuppression and tumor immune escape . The molecular targets and pathways involved include the kynurenine pathway and immune regulatory mechanisms .
Comparison with Similar Compounds
Annulin B is structurally similar to other pyranonaphthoquinone derivatives, such as exiguamine A . it is unique in its potent inhibition of IDO-1 and its specific structural features that contribute to its biological activity . Similar compounds include:
Exiguamine A: Another pyranonaphthoquinone derivative with IDO-1 inhibitory activity.
Triazole derivatives: These compounds also exhibit IDO-1 inhibition but differ in their structural framework.
This compound stands out due to its specific inhibition profile and potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-4a,10a-dihydrobenzo[g]chromene-2-carboxylate |
InChI |
InChI=1S/C21H24O7/c1-7-10-9(2)8-11-12(14(10)22)16(24)17-13(15(11)23)20(3,4)18(25)21(5,28-17)19(26)27-6/h8,13,17,22H,7H2,1-6H3 |
InChI Key |
OHWPXNCKGWEEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1C)C(=O)C3C(C2=O)OC(C(=O)C3(C)C)(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol](/img/structure/B10846704.png)
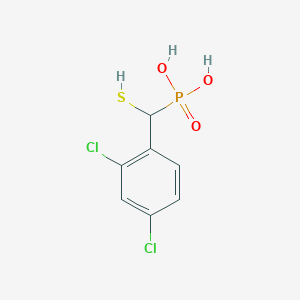
![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
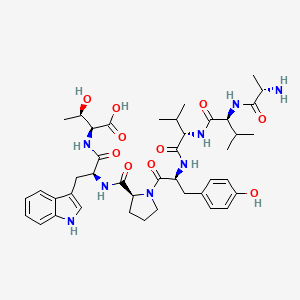
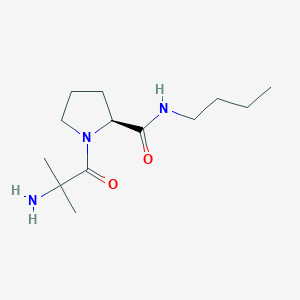
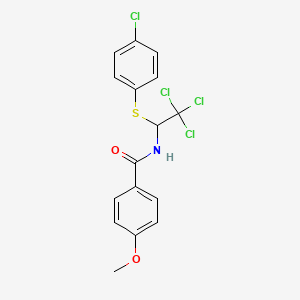
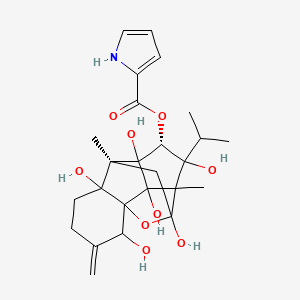
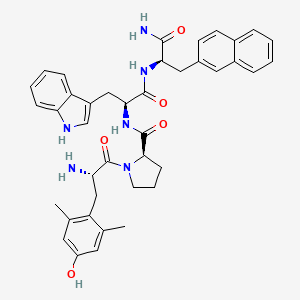

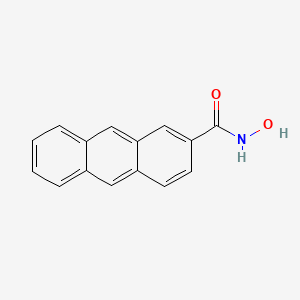

![2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
